molecular formula C14H30O B167567 3-Tetradecanol CAS No. 1653-32-3

3-Tetradecanol

Cat. No.: B167567
CAS No.: 1653-32-3
M. Wt: 214.39 g/mol
InChI Key: CIZOCKPOEXXEHB-UHFFFAOYSA-N
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Description

It is a white, waxy solid that is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol . This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tetradecanol can be synthesized through the reduction of tetradecanoic acid (myristic acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrially, this compound is produced by the hydrogenation of tetradecanoic acid or its esters. The process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions . This method is efficient and yields a high purity product suitable for commercial use.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), acidic medium.

    Reduction: Hydrogen gas, metal catalyst (nickel or palladium).

    Substitution: Thionyl chloride (SOCl₂), pyridine.

Major Products Formed:

    Oxidation: Tetradecanoic acid.

    Reduction: Tetradecane.

    Substitution: Tetradecyl chloride.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of 3-Tetradecanol: this compound is unique due to its specific hydroxyl group position, which imparts distinct physical and chemical properties compared to its isomers and homologs. This makes it particularly suitable for certain industrial and research applications where precise molecular interactions are required .

Properties

IUPAC Name

tetradecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOCKPOEXXEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870898
Record name Tetradecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1653-32-3
Record name 3-Tetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tetradecanol; 5-tetradecanol; 6-tetradecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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